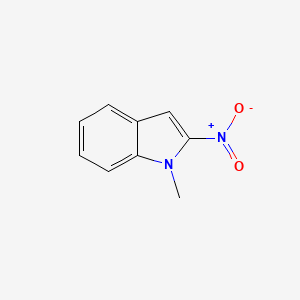

1-Methyl-2-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

1-methyl-2-nitroindole |

InChI |

InChI=1S/C9H8N2O2/c1-10-8-5-3-2-4-7(8)6-9(10)11(12)13/h2-6H,1H3 |

InChI Key |

QDNLHHNZQKBDCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-methyl-2-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines two main strategies: a direct, single-step domino reaction and a multi-step regioselective approach. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

The indole scaffold is a ubiquitous motif in biologically active compounds. The specific introduction of a nitro group at the C2 position of the 1-methylindole core presents a synthetic challenge due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. This guide explores effective methodologies to achieve the desired C2-nitrated product, a valuable intermediate for further functionalization in drug discovery programs.

Pathway 1: Copper-Mediated Domino C-H Iodination and Nitration

A highly efficient one-pot synthesis of 3-iodo-2-nitroindoles can be achieved through a copper-mediated domino reaction. This method offers excellent regioselectivity and proceeds under mild conditions. The subsequent removal of the iodine at the C3 position yields the desired this compound.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-iodo-2-nitro-1H-indole

-

Materials: 1-methylindole, copper(I) iodide (CuI), potassium iodide (KI), tert-butyl nitrite (t-BuONO), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 1-methylindole (1.0 eq.) in DMF, add CuI (0.1 eq.), KI (2.0 eq.), and t-BuONO (3.0 eq.). The reaction mixture is stirred at room temperature under an air atmosphere for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deiodination of 1-Methyl-3-iodo-2-nitro-1H-indole

-

Materials: 1-Methyl-3-iodo-2-nitro-1H-indole, palladium on carbon (Pd/C), and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).

-

Procedure: The 1-methyl-3-iodo-2-nitro-1H-indole (1.0 eq.) is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of Pd/C (5-10 mol%) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by adding a hydrogen donor and heating the reaction. The reaction is monitored by TLC. Once the starting material is consumed, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Quantitative Data

| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Domino Iodination/Nitration | 1-Methylindole | CuI, KI, t-BuONO | DMF | Room Temp. | 12-24 | 75-85 |

| Deiodination | 1-Methyl-3-iodo-2-nitro-1H-indole | Pd/C, H₂ (or transfer hydrogenation agent) | Ethanol | Room Temp. - 50 | 2-6 | 80-95 |

Reaction Workflow

Pathway 2: Multi-step Synthesis via N-Acyl Protection

This pathway involves the protection of the indole nitrogen with an activating and directing group, followed by regioselective C2-nitration and subsequent deprotection. A pyridin-2-ylcarbonyl group is an effective protecting group for this transformation.

Experimental Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanone

-

Materials: 1-methylindole, sodium hydride (NaH), 2-picolinoyl chloride hydrochloride, and an anhydrous solvent like tetrahydrofuran (THF).

-

Procedure: To a solution of 1-methylindole (1.0 eq.) in anhydrous THF at 0 °C, NaH (1.2 eq.) is added portion-wise. The mixture is stirred for 30 minutes at this temperature. 2-Picolinoyl chloride hydrochloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: C2-Nitration of the N-Acylated Indole

-

Materials: 1-(1-Methyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanone, copper(II) acetate (Cu(OAc)₂), tert-butyl nitrite (t-BuONO), and a solvent such as 1,4-dioxane.

-

Procedure: The N-acylated indole (1.0 eq.) is dissolved in 1,4-dioxane. Cu(OAc)₂ (0.1 eq.) and t-BuONO (2.0 eq.) are added. The mixture is heated to 80-100 °C and stirred for 4-8 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated. The product, 1-(1-methyl-2-nitro-1H-indol-1-yl)-1-(pyridin-2-yl)methanone, is purified by chromatography.

Step 3: Deprotection of the N-Acyl Group

-

Materials: 1-(1-Methyl-2-nitro-1H-indol-1-yl)-1-(pyridin-2-yl)methanone and a base such as sodium methoxide in methanol.

-

Procedure: The N-acylated 2-nitroindole is dissolved in methanol, and a solution of sodium methoxide in methanol (e.g., 25 wt%) is added. The reaction is stirred at room temperature for 1-3 hours. The reaction is then neutralized with a weak acid (e.g., acetic acid), and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is collected, dried, and concentrated to give the final product, this compound.

Quantitative Data

| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Acylation | 1-Methylindole | NaH, 2-Picolinoyl chloride HCl | THF | 0 to RT | 12 | 85-95 |

| C2-Nitration | 1-(1-Methyl-1H-indol-1-yl)-1-(pyridin-2-yl)methanone | Cu(OAc)₂, t-BuONO | 1,4-Dioxane | 80-100 | 4-8 | 70-80 |

| Deprotection | 1-(1-Methyl-2-nitro-1H-indol-1-yl)-1-(pyridin-2-yl)methanone | Sodium methoxide | Methanol | Room Temp. | 1-3 | 90-98 |

Reaction Workflow

Conclusion

Both the domino iodination/nitration followed by deiodination and the multi-step N-acyl protection strategy provide viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the desired scale, available starting materials, and tolerance of functional groups in more complex substrates. The domino reaction offers a more atom- and step-economical approach, while the N-protection strategy provides a highly controlled and regioselective route that may be more suitable for intricate molecular scaffolds. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this valuable chemical intermediate.

An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-Methyl-2-nitro-1H-indole. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles known information and provides data for closely related isomers to serve as a valuable reference for researchers.

Core Physicochemical Properties

Quantitative data for this compound is not well-documented. However, data for its isomers and related compounds can provide useful estimations. The molecular formula for this compound is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[1][2][3][4]

| Property | Value | Compound | Source |

| Molecular Weight | 176.17 g/mol | 1-Methyl-5-nitro-1H-indole | [1] |

| Melting Point | 139-140 °C | 3-Methyl-2-nitro-1H-indole | |

| 176-178 °C | 4-Methyl-7-nitro-1H-indole | ||

| Boiling Point | Not available | - | - |

| Solubility | Not available | - | - |

| pKa | Not available | - | - |

| LogP (Predicted) | 1.2 | 1-Methyl-5-nitro-1H-indole | [1] |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route would involve the nitration of 1-methyl-1H-indole. The challenge lies in controlling the regioselectivity of the nitration to favor the 2-position.

Characterization Techniques

The successful synthesis of this compound would be confirmed through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the indole ring.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the aromatic indole structure would be expected.

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Spectroscopic Data of Related Indole Derivatives

While a complete set of spectra for this compound is not available, the following provides an indication of the expected spectral characteristics based on related compounds.

¹H NMR: The proton NMR spectrum of substituted indoles typically shows distinct signals for the aromatic protons on the benzene and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group.

¹³C NMR: The carbon NMR would show signals for the nine carbon atoms of the indole ring system and the methyl group. The carbon atom attached to the nitro group would be significantly deshielded.

IR Spectroscopy: The IR spectrum of a nitro-indole derivative would be characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. Additional peaks would correspond to the C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 176.17. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, the indole nucleus is a common scaffold in many biologically active compounds.[1] Furthermore, nitro-aromatic compounds are known to have a wide range of biological activities, including antimicrobial and cytotoxic effects. This suggests that this compound could be a molecule of interest for further biological investigation.

The general mechanism of action for some nitro-aromatic compounds involves their reduction to form reactive nitroso and hydroxylamine intermediates, which can then interact with cellular macromolecules.

Conclusion

This technical guide consolidates the available information on this compound. While a complete experimental dataset for this specific molecule is lacking in the current literature, the provided data on related isomers and general principles of indole chemistry offer a solid foundation for researchers. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications in drug discovery and development.

References

1-Methyl-2-nitro-1H-indole CAS number and structure

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The introduction of a nitro group to the indole ring significantly influences its chemical reactivity and potential as a pharmacophore, making nitroindoles valuable intermediates in organic synthesis and medicinal chemistry. This guide focuses on the specific isomer 1-Methyl-2-nitro-1H-indole, providing a detailed summary of its anticipated chemical properties, structure, and synthetic approaches based on analogous compounds.

Chemical Structure and Identification

While a specific CAS number for this compound has not been identified, its structure can be confidently proposed based on IUPAC nomenclature.

Proposed Structure:

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound and its closely related, experimentally characterized isomers. This comparative data is invaluable for predicting the behavior and characteristics of the target compound.

| Property | This compound (Predicted) | 1-Methyl-5-nitro-1H-indole | 3-Methyl-2-nitro-1H-indole |

| CAS Number | Not Available | 29906-67-0[1] | 19869-26-2[2] |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂[1] | C₉H₈N₂O₂[2] |

| Molecular Weight | 176.17 g/mol | 176.17 g/mol [1] | 176.175 g/mol [2] |

| Melting Point | Not Available | 167 °C[3][4] | 139-140 °C[2] |

| Boiling Point | Not Available | 339.2±15.0 °C (Predicted)[3][4] | Not Available[2] |

| Appearance | Not Available | Light yellow solid[4] | Not Available |

| Solubility | Not Available | Chloroform (Slightly), DMSO (Slightly)[4] | Not Available |

| ¹H NMR | Not Available | A solution of a 1‐methyl‐5‐nitro‐1H‐indole (2) (5.87 mmol) is treated according to protocol A. Yield 96 %; brown solid. R f=0.44 (eluent MeOH/DCM 1 : 3) 0.44; Mp 87 °C; ¹H NMR (600 MHz, [D₆]DMSO): δ=7.09 (dd, J=9.2, 5.8 Hz, 2H), 6.68 (s, 1H), 6.54 (d, J=4.5 Hz, 1H), 6.10 (d, J=2.9 Hz, 1H), 4.45 (bs, 2H), 3.66 (s, 3H) ppm.[5] | Not Available |

| ¹³C NMR | Not Available | ¹³C NMR (151 MHz, [D₆]DMSO): δ=211.30, 141.55, 130.56, 129.22, 111.82, 109.77, 103.59, 98.77, 32.65 ppm.[5] | Not Available |

Experimental Protocols

The synthesis of nitroindoles can be achieved through various established methods. Below are detailed protocols for the synthesis of related isomers, which can be adapted for the synthesis of this compound.

Synthesis of 1-Methyl-5-nitro-1H-indole via N-Alkylation

This protocol details the methylation of 5-nitroindole.

Materials:

-

5-nitroindole

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Dimethyl carbonate

-

Water

Equipment:

-

500 mL three-necked flask

-

Thermocouple

-

Condenser

-

Constant pressure dropping funnel

-

Heating mantle

-

Stirrer

-

Filtration apparatus

-

High vacuum drying oven

Procedure:

-

To a 500 mL three-necked flask, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[4]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[4]

-

Monitor the reaction progress using HPLC or TLC (eluent: 30% ethyl acetate in heptane).[4]

-

Once the conversion of 5-nitroindole is complete, cool the reaction mixture to 10 ± 5 °C.[4]

-

Dilute the mixture with water (160 mL) to precipitate the product.[4]

-

Continue stirring at room temperature for 2 hours.[4]

-

Collect the solid product by filtration and wash with water (100 mL).[4]

-

Dry the product under high vacuum at 60-65 °C for 24 hours to yield 1-methyl-5-nitroindole as a yellow solid (Expected yield: ~97%).[4]

Fischer Indole Synthesis of Nitroindoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions.[6] This can be adapted for nitro-substituted indoles.

General Procedure:

-

React the desired (nitro-substituted) phenylhydrazine with an appropriate aldehyde or ketone to form a phenylhydrazone.

-

The resulting phenylhydrazone is then treated with an acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) and heated.[6]

-

The reaction proceeds via an ene-hydrazine intermediate, followed by a[4][4]-sigmatropic rearrangement.

-

Subsequent cyclization and elimination of ammonia yield the aromatic indole.[6]

Example Application for a Nitroindole:

-

o,p-Nitrophenylhydrazines can be reacted with 2-methylcyclohexanone in refluxing acetic acid to produce nitroindolenines.[7]

Reactivity and Applications in Drug Development

The electron-withdrawing nature of the nitro group at the C2 position is expected to significantly influence the reactivity of the indole ring, making the C3 position susceptible to nucleophilic attack. This is in contrast to the typical electrophilic substitution reactions seen in electron-rich indoles.

Nitroindoles are crucial intermediates in the synthesis of various pharmaceutical compounds. They can be readily reduced to the corresponding aminoindoles, which are precursors to a wide range of biologically active molecules. For instance, 1-Methyl-5-nitro-1H-indole is a reagent in the synthesis of the antiasthma drug, Zafirlukast.[4] The diverse reactivity of the nitroindole scaffold allows for the generation of complex molecular architectures with potential applications in oncology, neurology, and infectious diseases.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a methylated nitroindole, based on the N-alkylation of a nitroindole precursor.

Caption: General Synthetic Workflow for 1-Methyl-Nitroindoles.

Logical Relationship of Data Inference

This diagram illustrates the logical approach of using data from known isomers to infer the properties of the target compound, this compound.

References

- 1. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on 1-Methyl-2-nitro-1H-indole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades. The introduction of a nitro group onto the indole ring significantly modulates its physicochemical and pharmacological properties, often imparting potent and diverse biological activities. This technical guide provides a comprehensive overview of 1-methyl-2-nitro-1H-indole derivatives and their analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action. While research on the 2-nitro substitution pattern is less common compared to other positions, this guide consolidates the available information and draws relevant parallels from more extensively studied nitroindole isomers to provide a valuable resource for researchers in the field.

Synthesis of Nitroindole Derivatives

The synthesis of nitroindole derivatives can be challenging due to the electron-rich nature of the indole nucleus, which can lead to a lack of regioselectivity and potential side reactions under harsh nitrating conditions. However, various methods have been developed to achieve the synthesis of these compounds.

General Synthetic Strategies

A common approach to synthesizing substituted indoles involves the construction of the indole ring from appropriately substituted precursors. For instance, the Leimgruber-Batcho indole synthesis allows for the preparation of indoles from o-nitrotoluenes.

Experimental Protocol: Synthesis of 4-Benzyloxyindole from 6-Benzyloxy-2-nitrotoluene [1]

This procedure, while not directly for a this compound, illustrates a general and scalable method for preparing indoles from nitro-aromatic precursors.

-

Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene:

-

To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

-

Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

-

After cooling to room temperature, remove volatile components on a rotary evaporator.

-

Dissolve the red residue in 200 mL of methylene chloride and 1.60 L of methanol.

-

Concentrate the solution to a volume of approximately 1.40 L on a steam bath and then cool to 5°C.

-

Filter the mixture and wash the filter cake with 200 mL of cold methanol to afford the product as red crystals.

-

-

Reduction to 4-Benzyloxyindole:

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add 10 mL of Raney nickel.

-

Add 44 mL (0.75 mol) of 85% hydrazine hydrate. Vigorous gas evolution will be observed.

-

Add an additional 44 mL of 85% hydrazine hydrate after 30 minutes and again 1 hour later, maintaining the temperature between 45 and 50°C.

-

After the final addition, continue to maintain the temperature for 2 hours.

-

Filter the cooled reaction mixture through Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure, and partition the residue between ether and 1 N HCl.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.

-

Recrystallize from ether/hexane to obtain pure 4-benzyloxyindole.

-

Regioselective Nitration of Indoles

Direct nitration of the indole ring often leads to a mixture of products. However, methods for the regioselective synthesis of 3-nitroindoles have been developed.

Experimental Protocol: Regioselective Synthesis of 3-Nitroindoles [2]

This protocol describes a non-acidic and non-metallic method for the synthesis of 3-nitroindoles.

-

Add the aromatic or heteroaromatic hydrocarbon (1 mmol) and NMe4NO3 (1.1 mmol, 150 mg) to a reaction tube and dissolve in acetonitrile (1 mL).

-

Cool the reaction system to 0–5 °C.

-

Add a solution of trifluoroacetic anhydride (420 mg) in 1 mL of CH3CN.

-

Incubate the reaction system at 0–5 °C for 4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated sodium carbonate.

-

Extract the product with ethyl acetate.

Biological Activities and Quantitative Data

Nitroindole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The following tables summarize some of the available quantitative data for various indole derivatives. It is important to note that this data is for a range of indole structures and not specifically for this compound derivatives, for which specific data is limited in the public domain.

Anticancer Activity

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indole-based amide analogue 1 | HTB-26 (Breast Cancer) | 10-50 | [3] |

| Indole-based amide analogue 1 | PC-3 (Pancreatic Cancer) | 10-50 | [3] |

| Indole-based amide analogue 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [3] |

| Indole-based amide analogue 2 | HTB-26 (Breast Cancer) | 10-50 | [3] |

| Indole-based amide analogue 2 | PC-3 (Pancreatic Cancer) | 10-50 | [3] |

| Indole-based amide analogue 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [3] |

| Indole-2-carboxamide Va | Panc-1 (Pancreatic) | 0.026 | [4] |

| Indole-2-carboxamide Va | MCF-7 (Breast) | 0.026 | [4] |

| Indole-2-carboxamide Vg | Panc-1 (Pancreatic) | 0.031 | [4] |

| Indole-2-carboxamide Vg | MCF-7 (Breast) | 0.031 | [4] |

Antimicrobial Activity

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | S. aureus | 3.125-50 | [5][6] |

| Indole-triazole derivative 3d | MRSA | 3.125-50 | [5][6] |

| Indole-triazole derivative 3d | E. coli | 3.125-50 | [5][6] |

| Indole-triazole derivative 3d | B. subtilis | 3.125-50 | [5][6] |

| Indole-triazole derivative 3d | C. albicans | 3.125-50 | [5][6] |

| Indole-triazole derivative 3d | C. krusei | 3.125-50 | [5][6] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3ao | S. aureus ATCC 25923 | < 1 | [7] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole 3aq | S. aureus ATCC 25923 | < 1 | [7] |

| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | M. smegmatis | 3.9 | [7] |

| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole 3ag | C. albicans | 3.9 | [7] |

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are not well-documented, research on the broader class of indole compounds provides valuable insights into their potential mechanisms of action, particularly in the context of cancer.

PI3K/Akt/mTOR/NF-κB Signaling Pathway

Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is crucial for cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indole derivatives can lead to the suppression of tumor growth and induction of apoptosis.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Ras-Related Signaling Pathway

The Ras family of small GTPases are key regulators of cell signaling and are frequently mutated in cancer. Indole derivatives have been identified as inhibitors of various components of the Ras signaling pathway, including the isoprenylcysteine carboxyl methyltransferase (Icmt), which is crucial for Ras protein function.[10]

Caption: Proposed modulation of the Ras signaling pathway by indole derivatives.

Conclusion and Future Directions

This compound derivatives and their analogs represent a promising, yet underexplored, area of medicinal chemistry. The introduction of the 1-methyl and 2-nitro substituents is expected to significantly influence the biological activity profile compared to other isomers. While direct and extensive research on this specific scaffold is limited, the broader family of nitroindoles has demonstrated significant potential as anticancer and antimicrobial agents.

Future research should focus on the development of efficient and regioselective synthetic routes to access a diverse library of this compound analogs. Subsequent comprehensive biological screening will be crucial to identify lead compounds with potent and selective activity. Elucidation of their specific molecular targets and mechanisms of action through detailed biochemical and cellular assays will be paramount for their rational development as therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for initiating such research endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

Spectroscopic Profile of 1-Methyl-2-nitro-1H-indole: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 1-Methyl-2-nitro-1H-indole, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar indole derivatives. It also details the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Protons | Coupling Constant (J) (Hz) | Notes |

| ~ 3.8 - 4.0 | Singlet | 3H | - | N-CH₃ |

| ~ 7.2 - 7.8 | Multiplet | 4H | - | Aromatic protons (H4, H5, H6, H7) |

| ~ 7.0 - 7.2 | Singlet | 1H | - | H3 |

Note: The chemical shifts are predicted based on the electronic environment of the protons. The N-methyl group is expected to appear as a singlet in the upfield region. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The H3 proton is anticipated to be a singlet, influenced by the adjacent nitro group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~ 30 - 35 | N-CH₃ |

| ~ 110 - 140 | Aromatic and Pyrrole Carbons (C3, C3a, C4, C5, C6, C7, C7a) |

| ~ 145 - 155 | C2 (attached to NO₂) |

Note: The carbon attached to the electron-withdrawing nitro group (C2) is expected to be the most downfield-shifted carbon in the heterocyclic ring. The N-methyl carbon will appear in the aliphatic region.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 1520 - 1560 | NO₂ | Asymmetric Stretch |

| ~ 1340 - 1380 | NO₂ | Symmetric Stretch |

| ~ 3100 - 3000 | C-H (aromatic) | Stretch |

| ~ 2950 - 2850 | C-H (aliphatic) | Stretch |

| ~ 1600, 1470 | C=C (aromatic) | Stretch |

Note: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 159 | [M - OH]⁺ |

| 130 | [M - NO₂]⁺ |

Note: The mass spectrum is expected to show a molecular ion peak at m/z 176. Common fragmentation patterns for nitroaromatic compounds include the loss of OH and NO₂.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using a KBr pellet or as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. Further experimental work is required to confirm these predicted data and fully characterize this compound.

Unraveling the Enigma of 1-Methyl-2-nitro-1H-indole: A Technical Overview of a Molecule Shrouded in Scientific Scarcity

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological activities and mechanism of action for 1-Methyl-2-nitro-1H-indole. To date, no dedicated studies detailing its pharmacological properties, quantitative biological data, or specific experimental protocols have been published in the public domain.

This technical guide addresses this information scarcity by providing a broader context on the known biological activities of the nitroindole scaffold. While direct data for this compound is unavailable, the activities of structurally related compounds can offer valuable insights for researchers, scientists, and drug development professionals into its potential therapeutic applications and mechanisms.

The Nitroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The addition of a nitro (NO2) group to this scaffold creates a class of compounds known as nitroindoles, which have demonstrated a wide spectrum of biological activities. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring, often making it a key pharmacophore.[2]

Nitro-containing compounds, in general, are known to exert their effects through various mechanisms, including redox reactions within cells that can lead to toxicity and cell death in microorganisms.[2] This dual role as both a pharmacophore and a potential toxicophore makes the study of nitroaromatic compounds a compelling area of research.[2]

Potential Biological Activities of Nitroindoles: Inferences from Related Compounds

While data on this compound is absent, research on other nitroindole derivatives has pointed towards several promising therapeutic avenues.

Anticancer Potential: Targeting c-Myc G-Quadruplexes

Recent studies have highlighted the potential of 5-nitroindole derivatives as anticancer agents.[3][4] These compounds have been shown to bind to the G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4] This binding can downregulate the expression of c-Myc, a protein often overexpressed in cancer cells, leading to cell-cycle arrest and an increase in intracellular reactive oxygen species.[3][4]

The general mechanism can be visualized as follows:

Neurological Activity: Serotonin Receptor Antagonism

Derivatives of 4-nitroindole have been synthesized and evaluated as antagonists for the 5-HT2A serotonin receptor.[5] The serotonin system is a critical modulator of a wide range of physiological and pathological processes in the central nervous system. Antagonists of the 5-HT2A receptor are of interest for the treatment of various neurological and psychiatric disorders.

Experimental Protocols: A General Framework

Due to the lack of specific studies on this compound, detailed experimental protocols cannot be provided. However, a general workflow for assessing the biological activity of a novel nitroindole compound would typically involve the following stages:

Cell-Free Assays: These would involve testing the direct interaction of the compound with purified molecular targets, such as enzymes or receptors.

Cell-Based Assays: The compound's effect on cellular processes, such as cell viability, proliferation, or signaling pathways, would be assessed using various cancer cell lines or other relevant cell types.

In Vivo Evaluation: Promising compounds would then be tested in animal models of specific diseases to evaluate their efficacy and pharmacokinetic properties.

Mechanism of Action Studies: Further experiments would be designed to elucidate the precise molecular mechanisms by which the compound exerts its biological effects.

Conclusion and Future Directions

The absence of published data on this compound underscores a significant opportunity for future research. Based on the known activities of the broader nitroindole class, this compound warrants investigation for its potential as an anticancer agent, a modulator of the central nervous system, or for other therapeutic applications. Future studies should focus on its synthesis, purification, and a systematic evaluation of its biological activities using a tiered approach, from in vitro screening to in vivo efficacy studies. Such research is essential to unlock the potential of this and other understudied nitroindole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 1-Methyl-2-nitro-1H-indole

Commercial Availability of Related Nitroindole Isomers

While 1-Methyl-2-nitro-1H-indole does not appear to be commercially available, several positional isomers can be sourced from various chemical suppliers. The following table summarizes the availability of these related compounds.

| Compound Name | CAS Number | Formula | Molecular Weight | Purity | Suppliers (Example) |

| 1-Methyl-4-nitro-1H-indole | 91482-63-2 | C₉H₈N₂O₂ | 176.17 g/mol | 97% | Sigma-Aldrich, BLD Pharm[1] |

| 1-Methyl-6-nitro-1H-indole | 99459-48-0 | C₉H₈N₂O₂ | 176.17 g/mol | 97%-98% | CymitQuimica, Vibrant Pharma Inc.[2][3] |

General Synthetic Approaches to Nitroindoles

The synthesis of nitroindoles can be challenging due to the electron-rich nature of the indole ring, which makes it susceptible to oxidation under harsh nitrating conditions. However, several methods have been developed for the regioselective nitration of indoles. A general, non-acidic and non-metallic method for the synthesis of 3-nitroindoles has been reported, which could potentially be adapted for the synthesis of other isomers.

Representative Experimental Protocol: Regioselective Synthesis of 3-Nitroindoles[5]

This protocol describes a general method for the nitration of indole derivatives at the 3-position.

Materials:

-

Indole derivative (1 mmol)

-

Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol, 150 mg)

-

Trifluoroacetic anhydride (TFAA) (2 mmol, 420 mg)

-

Acetonitrile (CH₃CN) (2 mL)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a reaction tube, add the indole derivative (1 mmol) and tetramethylammonium nitrate (1.1 mmol).

-

Dissolve the solids in acetonitrile (1 mL).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (2 mmol) in acetonitrile (1 mL) to the cooled reaction mixture.

-

Maintain the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired 3-nitroindole derivative.

Note: This is a general procedure for 3-nitroindoles and would require significant modification and optimization for the synthesis of this compound.

Potential Biological Activities of Nitroindole Derivatives

Indole and its derivatives are known to possess a wide range of pharmacological properties.[4] The introduction of a nitro group can significantly modulate the biological activity of the indole scaffold. While no specific biological data for this compound has been found, studies on other nitroindole derivatives suggest potential applications in several therapeutic areas:

-

Anticancer Activity: Some nitroindole derivatives have been investigated as c-Myc G-quadruplex binders, which can down-regulate c-Myc expression and induce cell-cycle arrest in cancer cells.[5] Other indole derivatives have shown promise as multi-target antiproliferative agents by inhibiting protein kinases such as EGFR, BRAFV600E, and VEGFR-2.[6]

-

Antimicrobial Activity: Indole-based compounds have been reported to exhibit activity against various microbial strains, including multidrug-resistant bacteria.[4]

-

Antiprotozoal Activity: Certain nitroimidazole derivatives containing an indole moiety have been synthesized and evaluated for their activity against protozoa like Trichomonas vaginalis.[7]

Visualizations

General Synthetic Workflow for Nitroindoles

The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroindole derivative, based on the protocol described above.

Caption: A generalized workflow for the synthesis of nitroindoles.

References

- 1. 91482-63-2|1-Methyl-4-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-2-nitro-1H-indole has been found. The following information is a composite guide based on data for its isomers (1-methyl-5-nitro-1H-indole and 1-methyl-6-nitro-1H-indole) and related nitro-indole compounds. It is intended to provide guidance but should not replace a formal risk assessment for any specific laboratory procedure.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in biologically active molecules. The introduction of a nitro group can significantly alter the compound's chemical reactivity and biological properties. This guide provides a comprehensive overview of the known safety and handling considerations for this class of compounds, intended for use by trained professionals in a laboratory setting.

Hazard Identification and Classification

Based on the available data for its isomers, this compound is anticipated to be classified as follows:

-

GHS Hazard Statements:

-

Signal Word: Warning[3]

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of isomers and related compounds. These values should be considered indicative for this compound.

| Property | 1-Methyl-5-nitro-1H-indole | 1-Methyl-6-nitro-1H-indole | 3-Methyl-2-nitro-1H-indole |

| Molecular Formula | C₉H₈N₂O₂[4][5] | C₉H₈N₂O₂[6] | C₉H₈N₂O₂[7] |

| Molecular Weight | 176.17 g/mol [4] | 176.1720 g/mol [6] | 176.175 g/mol [7] |

| Appearance | Yellow crystalline powder[5] | Solid[6] | Not specified |

| Melting Point | Not specified | Not specified | 139-140 °C[7] |

| Boiling Point | Not specified | Not specified | Not available[7] |

| Storage Temperature | 2-8°C[5] | Not specified | Not specified |

Safe Handling and Storage

Given the anticipated hazards, the following handling and storage procedures are recommended:

-

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

-

-

Handling Procedures:

-

Storage:

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols

The following are general experimental protocols for the synthesis of nitro-indole derivatives. These should be adapted and optimized for the specific synthesis of this compound with a thorough risk assessment performed beforehand.

This protocol is adapted from a method for the regioselective synthesis of 3-nitroindoles and may require significant modification for the 2-nitro isomer.[11]

-

Reaction Setup: In a reaction tube, dissolve the starting indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (1 mL) to the cooled reaction mixture.

-

Reaction: Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This protocol is based on the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate and illustrates a potential alternative synthetic route.[12]

-

Reaction Mixture: In a microwave reaction vessel, combine the enamine intermediate (0.16 mmol), palladium acetate (10 mol%), copper(II) acetate (1 eq), and potassium carbonate (2.5 eq).

-

Solvent: Add N,N-Dimethylformamide (DMF, 2 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 60-120 °C) for the specified time (e.g., 30-180 minutes), monitoring the reaction progress.

-

Workup: After cooling, filter the reaction mixture and concentrate the solvent.

-

Purification: Purify the residue by flash chromatography.

Visualizations

References

- 1. 1-methyl-5-nitro-1H-indole-2-carboxylic acid | C10H8N2O4 | CID 12477536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1H-Indole, 1-methyl-5-nitro- | C9H8N2O2 | CID 147322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unina.it [iris.unina.it]

Methodological & Application

Application Notes and Protocols for 1-Methyl-2-nitro-1H-indole in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction:

1-Methyl-2-nitro-1H-indole is a heterocyclic organic compound belonging to the nitroindole family. While specific biological data for this particular isomer is limited in publicly available literature, the broader class of nitroindoles, particularly 5-nitroindole derivatives, has garnered significant interest in drug discovery.[1][2][3][4][5] These related compounds have demonstrated potent anticancer activities by targeting key oncogenic pathways.[1][3][4][5] This document provides detailed protocols for in-vitro assays to investigate the potential biological activities of this compound, drawing upon established methodologies for similar nitroindole compounds.

Potential Applications in In-Vitro Research:

-

Anticancer Drug Discovery: Based on the activity of related 5-nitroindole derivatives, this compound can be investigated as a potential anticancer agent.[1][3][4] In-vitro assays can be employed to assess its cytotoxicity against various cancer cell lines, its mechanism of action, and its effects on key cancer-related signaling pathways.

-

c-Myc Inhibition: Substituted 5-nitroindoles have been shown to act as G-quadruplex binders, specifically targeting the c-Myc promoter region, leading to the downregulation of c-Myc expression.[1][3][4][5] This suggests that this compound could be explored for its potential to modulate c-Myc, a critical oncogene implicated in up to 80% of solid tumors.[1]

-

Induction of Oxidative Stress: Some nitroindole derivatives have been observed to increase the concentration of intracellular reactive oxygen species (ROS) in cancer cells, contributing to their anticancer effects.[1][3][5] Assays to measure ROS production can elucidate a similar mechanism for this compound.

-

Enzyme Inhibition Studies: The nitroaromatic scaffold is present in various enzyme inhibitors.[6][7][8] Therefore, this compound could be screened against a panel of enzymes, such as nitroreductases or other relevant targets in disease pathways, to identify potential inhibitory activity.[6][7][9]

Hypothesized Signaling Pathway:

Based on the literature for 5-nitroindole derivatives, a potential mechanism of action for this compound as an anticancer agent is hypothesized to involve the stabilization of the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization is thought to repress gene transcription, leading to decreased c-Myc mRNA and protein levels. The reduction in c-Myc, a key regulator of cell proliferation, can subsequently induce cell cycle arrest and apoptosis. Furthermore, the compound may also induce the production of reactive oxygen species (ROS), leading to cellular damage and cell death.

Caption: Hypothesized mechanism of this compound.

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

B. Western Blot for c-Myc Protein Expression

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the desired concentrations for the desired time.

-

Lyse the cells with protein lysis buffer and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

C. Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB)

-

SYBR Green qPCR master mix

-

qPCR instrument

Protocol:

-

Treat cells with this compound.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of c-Myc mRNA, normalized to the housekeeping gene.

D. Reactive Oxygen Species (ROS) Detection Assay

Materials:

-

Cells treated with this compound

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS indicator

-

Positive control (e.g., H2O2)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed and treat cells as described in the cell viability assay.

-

At the end of the treatment period, wash the cells with PBS.

-

Incubate the cells with DCFDA (e.g., at 10 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry.

-

Quantify the relative increase in ROS production compared to the untreated control.

III. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In-Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Cell Viability | HeLa | IC50 (µM) | |

| A549 | IC50 (µM) | ||

| c-Myc Expression | HeLa | Protein Level (% of Control) | |

| HeLa | mRNA Level (Fold Change) | ||

| ROS Production | HeLa | Fold Increase vs. Control |

IV. Visualizations

Experimental Workflow Diagram

Caption: General workflow for in-vitro evaluation.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Methyl-2-nitro-1H-indole as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-methyl-2-nitro-1H-indole as a versatile intermediate in organic synthesis. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Introduction

This compound is a heterocyclic compound of interest in organic synthesis due to the presence of the electron-withdrawing nitro group at the C2 position of the indole scaffold. This functionalization makes the indole ring susceptible to a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including potential pharmacologically active compounds. The N-methylation of the indole nitrogen enhances its stability and modifies its reactivity profile compared to the parent 2-nitroindole.

Synthesis of this compound

The synthesis of this compound can be approached via two main strategies:

-

Route A: Nitration of 1-methyl-1H-indole. This approach involves the direct nitration of commercially available 1-methylindole. However, controlling the regioselectivity of the nitration to favor the C2 position over the more electron-rich C3 position is a significant challenge.

-

Route B: N-methylation of 2-nitro-1H-indole. This two-step approach involves the synthesis of 2-nitro-1H-indole followed by methylation of the indole nitrogen. This route generally offers better control over the final product's regiochemistry.

Experimental Protocol: Synthesis of 2-nitro-1H-indole (Precursor to this compound)

This protocol is adapted from the procedure described by Gribble and Roy (2005).

Materials:

-

2-Iodo-1H-indole

-

Silver nitrite (AgNO₂)

-

Acetone

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask protected from light, dissolve 2-iodo-1H-indole (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add silver nitrite (AgNO₂) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-nitro-1H-indole.

Experimental Protocol: N-methylation of 2-nitro-1H-indole

Materials:

-

2-nitro-1H-indole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the introduction of the 1-methylindol-2-yl moiety into various molecular frameworks. The nitro group can be readily transformed into other functional groups or can activate the indole ring for specific reactions.

Reduction of the Nitro Group: Synthesis of 1-Methyl-1H-indol-2-amine

The reduction of the nitro group provides access to the corresponding 2-aminoindole derivative, a valuable building block for the synthesis of bioactive compounds.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution until the pH is approximately 8.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indol-2-amine.

Quantitative Data Summary

| Entry | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 2-Iodo-1H-indole | 2-nitro-1H-indole | AgNO₂, Acetone/H₂O, rt, 24-48h | 50-70 | Adapted from Gribble and Roy (2005) |

| 2 | 2-nitro-1H-indole | This compound | NaH, CH₃I, DMF, 0 °C to rt, 4-6h | 70-85 | General methylation protocol |

| 3 | This compound | 1-Methyl-1H-indol-2-amine | SnCl₂·2H₂O, Ethanol, reflux, 2-4h | 80-95 | General nitro reduction protocol |

Visual Diagrams

Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Application of this compound

Caption: Key transformation of the intermediate.

Potential Applications and Future Directions

This compound is a promising intermediate for the synthesis of a variety of functionalized indole derivatives. The derived 1-methyl-1H-indol-2-amine can be further elaborated to construct complex heterocyclic systems, including those with potential applications in medicinal chemistry and materials science. Future work could explore the utility of this compound in other transformations, such as:

-

Barton-Zard Pyrrole Synthesis: The nitro group can potentially participate in this reaction to form pyrrolo[2,3-b]indoles.

-

Diels-Alder Reactions: The electron-deficient nature of the 2-nitroindole system may allow it to act as a dienophile in cycloaddition reactions.

-

Nucleophilic Aromatic Substitution: The nitro group can activate the indole ring for nucleophilic attack, enabling the introduction of various substituents at the C2 position.

Further investigation into these and other reactions will undoubtedly expand the synthetic utility of this valuable intermediate.

Application Notes and Protocols for the Purification of 1-Methyl-2-nitro-1H-indole by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-nitro-1H-indole is a key intermediate in the synthesis of various biologically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for the pharmacological profiling of its derivatives. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of closely related nitroindole derivatives and is intended to serve as a robust starting point for researchers.

Data Presentation

The efficiency of a chromatographic separation is determined by several factors, including the choice of stationary and mobile phases, which directly impacts the retention factor (Rf), yield, and purity of the isolated compound. The following table summarizes typical data for the purification of nitroindole derivatives, which can be expected to be similar for this compound.

| Parameter | Value | Source |

| Stationary Phase | Silica Gel (200-300 mesh) | General laboratory practice |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 to 8:1 v/v) | [1][2] |

| Typical Rf Value | 0.3 - 0.5 in Hexane:Ethyl Acetate (4:1) | [1] |

| Elution Mode | Isocratic | Standard practice |

| Typical Yield | 85-95% | [3] |

| Purity | >98% (by NMR and LC-MS) | Assumed post-purification |

Experimental Protocols

This section outlines the step-by-step procedure for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica Gel (200-300 mesh)

-

Hexane (or Petroleum Ether)

-

Ethyl Acetate

-

Glass chromatography column

-

Separatory funnel (for solvent reservoir)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

Protocol

-

Preparation of the Slurry:

-

In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).

-

Add the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:1) to the silica gel to form a slurry. Stir gently with a glass rod to remove air bubbles.

-

-

Packing the Column:

-

Secure the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 1 cm).

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

-

Carefully apply the sample solution to the top of the silica gel column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the sand layer.

-

-

Elution:

-

Carefully add the mobile phase to the column, filling the reservoir.

-

Begin collecting fractions in test tubes or flasks.

-

Maintain a constant flow of the eluent through the column.

-

-

Monitoring the Separation:

-

Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

-

Spot the collected fractions on a TLC plate and develop it in the same mobile phase used for the column.

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure product (fractions with a single spot at the target Rf value).

-

-

Isolation of the Product:

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of 1-Methyl-2-nitro-1H-indole

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-Methyl-2-nitro-1H-indole. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. These methodologies are essential for confirming the identity, purity, and structural integrity of the compound, which is crucial for researchers, scientists, and professionals in the field of drug development. All quantitative data is summarized in tables, and experimental workflows are visualized using diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Expected Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.5 - 7.8 | s | - |

| H4 | ~7.6 - 7.9 | d | ~8.0 |

| H5 | ~7.2 - 7.5 | t | ~7.5 |

| H6 | ~7.3 - 7.6 | t | ~7.5 |

| H7 | ~8.1 - 8.4 | d | ~8.0 |

| N-CH₃ | ~3.8 - 4.1 | s | - |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C2 | ~145 - 150 |

| C3 | ~110 - 115 |

| C3a | ~128 - 132 |

| C4 | ~120 - 124 |

| C5 | ~124 - 128 |

| C6 | ~122 - 126 |

| C7 | ~115 - 120 |

| C7a | ~135 - 140 |

| N-CH₃ | ~30 - 35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its elemental composition.

Expected Mass Data

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol [5][6] |

| Exact Mass [M+H]⁺ | 177.0659 m/z |

| Exact Mass [M+Na]⁺ | 199.0478 m/z |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[7]

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode to generate protonated molecules [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the measured accurate mass to calculate the elemental composition and confirm it matches the expected formula (C₉H₈N₂O₂).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound and can be developed into a quantitative assay.

Chromatographic Conditions

A reverse-phase HPLC method is generally suitable for the analysis of indole derivatives.[8][9]

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution of ~0.1 mg/mL by dilution.

-

System Setup:

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

-